molecular formula C9H14O2 B2626211 3,3-dicyclopropylpropanoic Acid CAS No. 149680-86-4

3,3-dicyclopropylpropanoic Acid

Cat. No.: B2626211
CAS No.: 149680-86-4
M. Wt: 154.209
InChI Key: ZTAJBRHCEIFMNU-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylpropanoic acid is a cyclopropane-substituted carboxylic acid characterized by two cyclopropyl groups attached to the β-carbon of the propanoic acid backbone. Its derivatives, such as 2-((tert-butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS: 2272861-72-8), are notable in synthetic chemistry, particularly in peptide synthesis and as intermediates for bioactive molecules . The compound’s molecular formula is C₁₄H₂₃NO₄, with a molar mass of 269.34 g/mol, a predicted density of 1.218 g/cm³, and a pKa of 3.99 . The cyclopropyl groups introduce steric bulk and electron-withdrawing effects, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

3,3-dicyclopropylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)5-8(6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAJBRHCEIFMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,3-Dicyclopropylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediates
3,3-Dicyclopropylpropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting specific pathways in diseases, particularly in the realm of neuropharmacology. The compound's unique structure allows for modifications that enhance the pharmacological properties of resultant drugs.

Case Study: PDE9A Inhibitors
A notable application is its role in synthesizing phosphodiesterase-9A inhibitors, which are being investigated for their potential in treating cognitive disorders. Research indicates that derivatives of this compound exhibit improved selectivity and potency against PDE9A, leading to enhanced cognitive function in preclinical models .

Agricultural Science

2. Ethylene Response Inhibition
The compound has shown promise as an ethylene receptor antagonist. Ethylene plays a crucial role in plant growth and development processes such as fruit ripening and leaf abscission. By inhibiting ethylene responses, this compound can prolong the shelf life of fruits and vegetables.

Case Study: Post-Harvest Longevity
In a study involving various fruits treated with this compound, results demonstrated a significant delay in ripening and senescence compared to untreated controls. This application is particularly beneficial for extending the marketability of perishable produce .

Material Science

3. Polymer Additives
Research indicates that this compound can be used as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve impact resistance and flexibility.

Case Study: Enhanced Polymer Blends
A study evaluated the effects of incorporating this compound into polycarbonate blends. The findings revealed that the modified polymers exhibited superior toughness and heat resistance compared to standard formulations, making them suitable for applications requiring durable materials .

Data Summary

Application AreaSpecific UseKey Findings
Medicinal ChemistryPharmaceutical intermediatesEnhances selectivity for PDE9A inhibitors
Agricultural ScienceEthylene response inhibitionProlongs shelf life of fruits and vegetables
Material SciencePolymer additivesImproves mechanical properties of polymer blends

Mechanism of Action

The mechanism of action of 3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

3-Phenylpropanoic Acid Derivatives

  • Structure : Features a phenyl group at the β-carbon.
  • Properties: The aromatic ring provides resonance stabilization, reducing acidity compared to cyclopropyl-substituted analogs. For example, 3-(3,5-dimethylphenyl)propanoic acid (CAS: 42287-87-6) has a higher pKa (~4.5–5.0 estimated) due to electron-donating methyl groups .
  • Applications : Used in crystallography studies; phenyl derivatives form co-crystals and inclusion complexes .

3-(2-Thienyl)propanoic Acid

  • Structure : Contains a thiophene ring at the β-carbon.
  • No explicit pKa data is available, but thiophene’s electron-withdrawing nature likely results in a lower pKa than phenyl analogs .
  • Applications : Utilized in materials science due to thiophene’s conductive properties .

3-Amino-3-cyclopropylpropanoic Acid

  • Structure: Cyclopropyl group at β-carbon with an amino group at the α-carbon.
  • Properties: The amino group increases basicity (pKa ~8–10 for α-amino acids), contrasting with the acidic carboxylate (pKa ~2–3).
  • Applications: Investigated as a constrained amino acid analog in peptide therapeutics .

3-Hydroxyphenylpropanoic Acid

  • Structure : Hydroxyl-substituted phenyl group at β-carbon.
  • Properties : The hydroxyl group lowers pKa (~4.2) due to electron-withdrawing effects and hydrogen bonding. Exhibits antioxidant activity, as seen in DPPH radical scavenging assays .
  • Applications : Studied for antioxidant and anti-inflammatory applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) pKa Key Substituents Applications
3,3-Dicyclopropylpropanoic acid* C₁₄H₂₃NO₄ 269.34 3.99 Two cyclopropyl groups Peptide synthesis intermediates
3-Phenylpropanoic acid C₉H₁₀O₂ 150.18 ~4.5† Phenyl group Crystallography, metal complexes
3-(2-Thienyl)propanoic acid C₇H₈O₂S 156.20 ~3.8‡ Thiophene ring Materials science
3-Amino-3-cyclopropylpropanoic acid C₆H₁₁NO₂ 129.16 ~2.3 (COOH), ~9.5 (NH₂) Cyclopropyl, amino groups Drug design
3-Hydroxyphenylpropanoic acid C₉H₁₀O₃ 166.18 4.2 Hydroxyl-phenyl group Antioxidant research

*Derivative: 2-((Boc)amino)-3,3-dicyclopropylpropanoic acid. †Estimated based on substituent effects. ‡Predicted based on thiophene’s electronic properties.

Research Findings and Key Insights

Synthetic Utility: Derivatives of this compound, such as Boc-protected esters, are critical in peptide coupling reactions due to their stability and controlled reactivity .

Comparative Acidity: The compound’s pKa (3.99) is lower than phenylpropanoic acid derivatives (~4.5) but higher than strongly electron-withdrawing substituents (e.g., trifluoromethyl groups in 3,3,3-trifluoro-2-hydroxypropanoic acid, pKa ~1.5–2.0) .

Structural Rigidity : Cyclopropyl groups restrict conformational flexibility, making the compound valuable in designing conformationally constrained analogs for drug discovery .

Biological Activity

3,3-Dicyclopropylpropanoic acid is a compound of growing interest in the field of medicinal chemistry and agricultural science due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its two cyclopropyl groups attached to a propanoic acid backbone. The molecular formula is C9H14O2C_9H_{14}O_2, with a molecular weight of approximately 158.21 g/mol. The presence of cyclopropyl moieties contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclopropyl Groups : Cyclopropyl groups can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
  • Carboxylic Acid Formation : The final step involves converting the resulting cyclopropyl derivatives into carboxylic acids via oxidation or hydrolysis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Sarma et al. (2008) demonstrated that organotin(IV) derivatives of cyclopropane carboxylic acids, including dicyclopropyl derivatives, showed promising antifungal activity against various strains of fungi. The minimum inhibitory concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
This compound15Candida albicans
Organotin derivative10Aspergillus niger

Ethylene Response Inhibition

One of the notable applications of this compound is its role as an ethylene antagonist in plants. Ethylene is a plant hormone that regulates various growth processes including fruit ripening and leaf senescence. Research has shown that compounds similar to this compound can inhibit ethylene responses effectively.

A case study on wheat crops demonstrated that the application of this compound increased grain yield by delaying leaf senescence, thereby enhancing photosynthetic efficiency during critical growth phases (Xia et al., 2020).

Case Studies

  • Wheat Yield Enhancement : A field trial conducted in China assessed the impact of this compound on wheat yield. The results indicated a 15% increase in grain yield compared to untreated control groups.
  • Antifungal Efficacy : A laboratory study evaluated the antifungal properties of various organotin derivatives including those derived from this compound. The results confirmed significant antifungal activity against pathogenic fungi responsible for crop diseases.

Q & A

Q. What are the recommended methods for synthesizing 3,3-dicyclopropylpropanoic acid in laboratory settings?

Synthesis typically involves acid-catalyzed reactions under optimized conditions. For example, Brønsted acid-surfactant catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media, combined with microwave irradiation, have been shown to enhance reaction efficiency for structurally similar compounds . Key parameters include solvent selection (e.g., water/ethanol mixtures), catalyst loading (25 mol% yields optimal results), and purification via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) to confirm substituent arrangement and cyclopropane ring integrity.
  • HPLC with UV detection to assess purity (>95% threshold recommended).
  • Mass spectrometry (MS) for molecular weight verification. Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What safety protocols are essential when handling this compound in laboratory environments?

  • Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact, as cyclopropane derivatives may exhibit irritation or corrosion risks .
  • Use fume hoods to avoid inhalation of aerosols.
  • Store in sealed containers away from oxidizers and heat sources. Emergency protocols should align with OSHA standards for chemical exposure .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation. Desiccants like silica gel mitigate hydrolysis risks. Stability studies for related propanoic acids suggest a shelf life of 12–24 months under these conditions .

Q. How can researchers optimize solvent systems and catalyst loadings to improve the yield of this compound synthesis?

Conduct a Design of Experiments (DoE) to evaluate variables:

  • Solvent polarity : Aqueous ethanol (1:1) balances solubility and reaction kinetics .
  • Catalyst type : DBSA outperforms traditional acids due to its dual surfactant-acid functionality.
  • Microwave irradiation : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional heating) .

Q. What strategies are effective for resolving contradictions in experimental data related to the reactivity of this compound?

Apply meta-analysis frameworks to quantify heterogeneity:

  • Calculate and H statistics to distinguish between random variation and systematic errors .
  • Validate results through independent replication studies, focusing on reaction pH, temperature, and substrate ratios.

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) to predict bond angles, strain energy, and charge distribution in cyclopropane rings.
  • Molecular Dynamics (MD) simulations to study solvent interactions and aggregation behavior. Thermodynamic data from NIST can calibrate computational models .

Q. How can researchers design experiments to investigate the acid's role in multi-component reactions?

  • Use kinetic profiling to identify rate-determining steps (e.g., cyclopropane ring opening vs. carboxyl activation).
  • Introduce isotopically labeled substrates (e.g., ¹³C) to track reaction pathways via NMR .

Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste streams?

  • Conduct biodegradation assays (e.g., OECD 301F) to evaluate microbial breakdown.
  • Perform ecotoxicity testing using Daphnia magna or algae models to determine LC₅₀ values.
    These methods align with green chemistry principles for sustainable research .

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